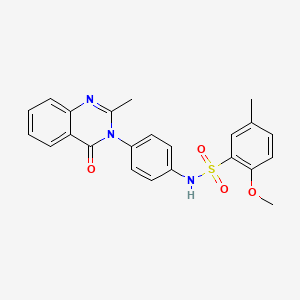
2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a chemical compound that may find usage in various scientific research fields. With its complex structure, it's likely to exhibit interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is often required:
Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.
Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.
Step 2: Quinazoline derivative is formed through a cyclization reaction.
Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.
Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.
Industrial Production Methods
For large-scale production, the following modifications might be necessary:
Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.
Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.
Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃.
Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.
Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.
Major Products Formed from These Reactions
Oxidation of the methoxy group forms a carbonyl compound.
Reduction of the sulfonamide produces the corresponding amine.
Electrophilic substitution can yield halogenated derivatives.
科学的研究の応用
Chemistry: As a reagent for synthetic organic chemistry.
Biology: Potential as a molecular probe or ligand in biochemical assays.
Medicine: Could be investigated for therapeutic properties or as a drug intermediate.
Industry: Use in the production of specialized dyes, pigments, or other materials.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:
Molecular Targets: It might interact with specific enzymes or receptors.
Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.
類似化合物との比較
Quinazolin-4(3H)-one derivatives
Sulfonamide derivatives
Methoxybenzene derivatives
These comparisons highlight the unique position of "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" in scientific research.
This compound stands out due to its multifaceted applications and diverse reactivity, making it a valuable subject of study in various scientific fields.
生物活性
2-Methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 898428-97-2
- Molecular Weight : 435.5 g/mol
- Chemical Formula : C17H15N3O3S
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. The quinazoline moiety is known for its role in targeting various kinases and receptors, which play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that compounds containing the quinazoline structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have shown promising results against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity (IC50 = 0.50 μM for certain derivatives) .
Table 1: Antiproliferative Activity of Related Quinazoline Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HT-29 | 0.82 |
| Compound C | A549 | 1.51 |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented, with evidence suggesting that they can inhibit the production of pro-inflammatory cytokines. The compound's sulfonamide group may contribute to its ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.
Case Studies
- In Vivo Studies : In a study involving Wistar rats, administration of related quinazoline compounds led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells, mediated by the activation of procaspase-3 .
- Metabolite Identification : Research involving HPLC-MS/MS analysis has identified metabolites formed from the biotransformation of related compounds, which may enhance their therapeutic efficacy or reduce toxicity .
特性
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWIYJAGIGHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














